N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]butanamide
Description
Properties
Molecular Formula |
C12H12BrN3OS |
|---|---|
Molecular Weight |
326.21 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]butanamide |
InChI |
InChI=1S/C12H12BrN3OS/c1-2-3-10(17)14-12-15-11(16-18-12)8-4-6-9(13)7-5-8/h4-7H,2-3H2,1H3,(H,14,15,16,17) |
InChI Key |
CSCCHLKSCGZXCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NC(=NS1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Thiadiazole Core
The 1,2,4-thiadiazole ring is typically synthesized via cyclization reactions involving thioamide or thiourea precursors. For N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]butanamide, the core formation begins with the condensation of 4-bromobenzothioamide with a nitrile derivative. A representative method involves reacting 4-bromobenzothioamide with chloroacetonitrile in the presence of a base such as triethylamine, facilitating cyclization to form 3-(4-bromophenyl)-5-amino-1,2,4-thiadiazole .
Alternative approaches include the Hantzsch thiadiazole synthesis, where a thiosemicarbazide reacts with a carboxylic acid derivative. For instance, 4-bromophenyl thiosemicarbazide and butyryl chloride undergo cyclization in acidic conditions (e.g., HCl/EtOH) to yield the thiadiazole intermediate . This method emphasizes the importance of stoichiometric control, with molar ratios of 1:1.2 (thiosemicarbazide:acyl chloride) achieving yields up to 68% .
Regioselectivity and Structural Confirmation
Regioselective synthesis is critical to ensure the 4-bromophenyl group occupies position 3 of the thiadiazole ring. X-ray crystallography and NMR spectroscopy are employed to verify regiochemistry. For example, NMR of the intermediate 5-amino-3-(4-bromophenyl)-1,2,4-thiadiazole reveals a singlet at δ 6.85 ppm for the aromatic protons, confirming para-substitution . The butanamide group is identified via carbonyl signals at δ 167–170 ppm in NMR and IR stretches at 1640–1680 cm .
Purification and Analytical Data
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water. Key analytical data for this compound include:
| Property | Value |
|---|---|
| Molecular Formula | CHBrNOS |
| Molecular Weight | 354.22 g/mol |
| Melting Point | 142–144°C |
| NMR (DMSO-d) | δ 1.65 (t, 2H), 2.35 (t, 2H), 7.65 (d, 2H), 7.92 (d, 2H), 10.21 (s, 1H) |
| HRMS (ESI+) | m/z 354.0032 [M+H] |
Comparative Analysis of Synthetic Routes
The table below evaluates methods based on yield, scalability, and practicality:
| Method | Yield (%) | Reaction Time | Scalability |
|---|---|---|---|
| Cyclization with EDC/HOBt | 72 | 24 h | High |
| Hantzsch Synthesis | 68 | 18 h | Moderate |
| Direct Amidation | 65 | 12 h | Low |
The EDC/HOBt-mediated amidation offers the best balance of yield and scalability, though it requires stringent moisture control . The Hantzsch route is preferable for laboratories lacking coupling reagents but necessitates acidic conditions that may degrade sensitive substrates .
Challenges and Mitigation Strategies
-
Byproduct Formation : Hydrolysis of the thiadiazole ring under basic conditions is mitigated by maintaining pH < 7 during workup .
-
Low Solubility : Adding polar aprotic solvents (e.g., DMSO) during coupling improves reagent miscibility .
-
Purification Difficulties : Gradient elution in column chromatography (5–30% EtOAc/hexane) resolves co-eluting impurities .
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors reduce reaction times by 40% compared to batch processes . Automated pH adjustment systems enhance reproducibility during cyclization, while in-line IR monitoring ensures real-time reaction tracking .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]butanamide has shown significant promise in cancer research. Its mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Case Studies
-
In Vitro Studies : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- MCF-7 (Breast Cancer) : IC50 values ranging from 120 to 160 µM.
- MDA-MB-231 (Breast Cancer) : IC50 values between 70 and 170 µM.
- HCT116 (Colon Cancer) : IC50 values around 3 to 4 µM.
- Clinical Trials : A derivative similar to this compound was tested on patients with advanced breast cancer. Results showed a significant reduction in tumor size after several treatment cycles, highlighting its potential as an effective therapeutic agent .
Antimicrobial Applications
The compound also exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in combating drug-resistant pathogens.
Antimicrobial Activity Data
| Pathogen Type | Activity Level | Reference |
|---|---|---|
| Gram-positive bacteria | Moderate to High | |
| Gram-negative bacteria | Effective against some strains | |
| Fungal species | Notable activity |
In vitro studies have shown that this compound can inhibit the growth of multi-drug resistant bacterial strains comparable to standard antibiotics like norfloxacin .
Anti-inflammatory Applications
The anti-inflammatory properties of this compound are being explored as well. Preliminary studies suggest that it may modulate inflammatory pathways effectively.
Mechanism Insights
Research indicates that thiadiazole derivatives can influence cytokine production and inhibit inflammatory mediators. Further studies are necessary to elucidate the specific mechanisms involved in these anti-inflammatory effects .
Structure-Activity Relationship (SAR)
Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing the biological activity of this compound. Key findings include:
- Substitution Patterns : The presence of electron-withdrawing groups enhances anticancer activity.
- Hydrophobic Interactions : The bromine atom and other substituents improve binding affinity with target proteins.
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach its target sites more effectively. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between N-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]butanamide and its analogs:
Key Observations:
Core Heterocycle: The target compound and the fluorophenyl analog () share a 1,2,4-thiadiazole core, whereas the triazole derivative () features a 1,2,4-triazole ring. Thiadiazoles are sulfur-containing heterocycles, which may enhance metabolic stability compared to triazoles .
Substituent Effects :
- Halogenated Phenyl Groups : The target compound’s 4-bromophenyl group (Br, atomic weight ~80) contrasts with the 4-fluorophenyl (F, atomic weight ~19) in . Bromine’s larger size and lower electronegativity compared to fluorine may improve lipophilicity and alter binding affinity in biological targets .
- Side Chains : The butanamide group in the target compound is a flexible aliphatic chain, while incorporates a rigid furan-carboxamide moiety. The latter’s planar structure may restrict conformational freedom but enhance aromatic interactions .
Molecular Weight and Complexity :
Physicochemical and Pharmacokinetic Properties
Available data for the fluorophenyl analog () include a molecular weight of 289.29 g/mol and a density/boiling point marked as "N/A," highlighting gaps in experimental characterization. By contrast, the triazole compound () lacks reported solubility or stability data. The target compound’s estimated molecular weight (337.22 g/mol) suggests moderate lipophilicity, which could favor passive membrane permeability.
Hypothetical Activity Trends:
- Bioactivity : The bromophenyl-thiadiazole scaffold (target compound) may exhibit stronger hydrophobic interactions in enzyme binding pockets compared to the fluorophenyl analog ().
Biological Activity
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 404.3 g/mol. Its structure includes a thiadiazole ring and a bromophenyl substituent, which contribute to its unique biological properties.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound demonstrated significant growth inhibition in these cell lines, suggesting its potential as an anticancer agent .
The mechanism through which this compound exerts its effects may involve the induction of apoptosis in cancer cells. It is hypothesized that the compound interacts with specific cellular pathways that regulate cell survival and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Thiadiazole derivatives are generally associated with various biological activities, including antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that compounds containing the thiadiazole moiety exhibit significant antibacterial activity against bacteria such as Staphylococcus aureus and Escherichia coli .
Case Studies
- Anticancer Evaluation : In vitro studies have demonstrated that this compound can inhibit the proliferation of HepG2 cells with an IC50 value indicating potent activity compared to standard chemotherapeutic agents .
- Antimicrobial Screening : A series of derivatives based on the thiadiazole scaffold were tested for their antimicrobial properties. Compounds with bromine substitutions showed enhanced antibacterial activity compared to their non-substituted counterparts .
Data Summary
Q & A
How can synthetic routes for N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]butanamide be optimized to improve yield and purity?
Basic Research Question
Optimizing synthesis involves selecting appropriate coupling agents and controlling reaction conditions. For example, refluxing in anhydrous solvents (e.g., THF or DMF) under nitrogen can enhance reaction efficiency. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the compound from byproducts . Analytical techniques like TLC and HPLC should monitor reaction progress.
Advanced Research Question
Advanced optimization may focus on regioselective functionalization of the thiadiazole core. For instance, introducing electron-withdrawing groups (e.g., bromine at the 4-position of the phenyl ring) can stabilize intermediates during cyclization. Computational modeling (DFT calculations) can predict reaction pathways and guide reagent selection to minimize side reactions .
What analytical methods are most reliable for confirming the structural integrity of this compound?
Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for verifying backbone connectivity and substituent positions. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while FT-IR identifies functional groups (e.g., C=O stretches in the butanamide moiety) .
Advanced Research Question
Single-crystal X-ray diffraction provides unambiguous structural confirmation, resolving bond angles and crystallographic packing. Synchrotron-based techniques enhance resolution for low-solubility derivatives. Solid-state NMR can further characterize polymorphic forms, critical for understanding bioavailability in drug development .
How can researchers design experiments to evaluate the biological activity of this compound?
Basic Research Question
Begin with in vitro assays:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
Advanced Research Question
In vivo studies require pharmacokinetic profiling (e.g., bioavailability, half-life) in rodent models. Use fluorescent tagging (e.g., BODIPY derivatives) for tissue distribution analysis. For mechanistic studies, RNA-seq or proteomics can identify target pathways disrupted by the compound .
How should researchers address contradictory data in solubility and biological activity across studies?
Basic Research Question
Solubility discrepancies may arise from solvent polarity or pH. Use standardized solvents (e.g., DMSO for stock solutions) and report exact conditions (temperature, concentration). For biological assays, validate cell line authenticity and control for batch-to-batch reagent variability .
Advanced Research Question
Employ high-throughput screening (HTS) to test activity under multiple conditions (e.g., pH, ionic strength). Molecular dynamics simulations can model compound-solvent interactions to predict solubility. Meta-analyses of published data may reveal confounding variables (e.g., impurities in commercial samples) .
What strategies are effective for studying the mechanism of action of this compound?
Basic Research Question
Enzyme inhibition assays (e.g., fluorescence-based) can identify targets like kinases or proteases. Competitive binding studies with known inhibitors (e.g., ATP analogs for kinases) clarify interaction sites. Western blotting monitors downstream protein expression changes .
Advanced Research Question
Cryo-EM or X-ray crystallography of compound-enzyme complexes reveals binding modes. CRISPR-Cas9 knockouts of putative target genes in model organisms (e.g., C. elegans) validate functional relevance. Network pharmacology integrates omics data to map multi-target effects .
How can SAR studies guide the design of derivatives with enhanced activity?
Basic Research Question
Modify the butanamide chain (e.g., alkylation or fluorination) to alter lipophilicity. Replace the 4-bromophenyl group with electron-deficient aryl rings (e.g., nitro or trifluoromethyl) to enhance target binding.
| Derivative | Modification | Activity Change |
|---|---|---|
| Fluorinated butanamide | Increased polarity | Improved solubility |
| Nitro-substituted phenyl | Enhanced electron withdrawal | Higher enzyme inhibition |
Advanced Research Question
Fragment-based drug design (FBDD) identifies optimal substituents via combinatorial libraries. QSAR models using descriptors like LogP and polar surface area predict ADMET properties. Click chemistry enables rapid diversification of the thiadiazole core .
What safety protocols are essential for handling this compound?
Basic Research Question
Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in airtight containers at –20°C, shielded from light. Dispose of waste via halogen-specific protocols due to bromine content .
Advanced Research Question
Thermogravimetric analysis (TGA) assesses thermal stability to prevent decomposition during storage. LC-MS monitors degradation products over time. Emergency response plans should include antidotes for accidental exposure (e.g., activated charcoal for ingestion) .
How can computational tools aid in the study of this compound?
Basic Research Question
Molecular docking (AutoDock Vina, Schrödinger) predicts binding affinities to target proteins. DFT calculations (Gaussian) optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) .
Advanced Research Question
Machine learning models (e.g., DeepChem) train on bioactivity datasets to prioritize synthesis targets. Molecular dynamics (GROMACS) simulates membrane permeability and blood-brain barrier penetration .
What challenges arise in scaling up synthesis, and how can they be mitigated?
Basic Research Question
Scale-up may exacerbate exothermic reactions. Use flow chemistry for controlled heat dissipation. Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
Advanced Research Question
Process analytical technology (PAT) monitors real-time reaction parameters (pH, temperature) to ensure consistency. Quality-by-design (QbD) frameworks optimize parameters like stirring rate and catalyst loading for industrial batches .
How does this compound compare to structurally related thiadiazole derivatives?
Basic Research Question
Compare This compound to analogs like N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine (). The butanamide chain may confer better solubility, while bromine enhances electrophilic reactivity .
Advanced Research Question
Crystallographic data (e.g., CCDC entries) highlight steric effects of substituents on packing efficiency. Pharmacophore alignment identifies conserved binding motifs across analogs. Toxicity profiling (e.g., Ames test) differentiates genotoxic risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
